2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one
Description
2-[(2,5-Dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a pentyl chain at the N3 position and a 2,5-dimethylbenzyl sulfanyl group at the C2 position.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS2/c1-4-5-6-10-22-19(23)18-17(9-11-24-18)21-20(22)25-13-16-12-14(2)7-8-15(16)3/h7-9,11-12H,4-6,10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCYQPKPIXZWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The structural formula of 2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is characterized by a thienopyrimidine core substituted with a sulfanyl group and a pentyl chain. The presence of the dimethylbenzyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds within the thienopyrimidine class exhibit significant antitumor properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Antimicrobial Properties
Thienopyrimidines have also been explored for their antimicrobial effects. Research has shown that certain derivatives possess activity against bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mode of action typically involves interference with bacterial DNA synthesis or cell wall integrity .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism. For example, studies have highlighted the importance of targeting DNA-dependent enzymes to halt tumor growth effectively. The binding affinity to DNA and subsequent inhibition of these enzymes are crucial for its biological activity .
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that 2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one exhibits IC50 values in the low micromolar range against A549 and HeLa cells. These values suggest that the compound is effective at relatively low concentrations .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound localizes to perinuclear regions within cells, which may enhance its cytotoxic effects by disrupting cellular processes critical for survival .
Data Table: Biological Activity Summary
| Activity Type | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | A549 | 6.26 ± 0.33 | Inhibition of tubulin polymerization |
| Antitumor | HeLa | 6.48 ± 0.11 | Induction of apoptosis |
| Antimicrobial | E. coli | 15.0 | Disruption of cell wall synthesis |
| Enzyme Inhibition | DNA-dependent | N/A | Competitive inhibition |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Substituent Effects on Key Properties
Key Observations:
Aromatic Substituents : The 2,5-dimethylbenzyl group introduces steric bulk and moderate hydrophobicity, contrasting with polar substituents like methoxy (3a) or hydroxyl (3b). Hydroxyl groups in 3b increase melting points (>300°C) due to hydrogen bonding, whereas methyl/methoxy analogs exhibit lower melting points (148–230°C) .
Heterocyclic Fusion: Pyrido-thieno-pyrimidine derivatives (e.g., 6b–6d) exhibit higher molecular weights (~600–650 g/mol) and extended π-systems, which may enhance DNA intercalation or kinase inhibition .
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
